Cordycepin, adenosine, cordycepin

Description

Historical Context of Cordycepin (B1669437) Discovery and Characterization

The journey of cordycepin into the realm of scientific investigation began in 1950 when it was first isolated from the fungus Cordyceps militaris. nih.govnih.govamegroups.orgnih.govmdpi.com This discovery marked a pivotal moment, unveiling a novel natural product with potential therapeutic applications. It wasn't until 1964 that the precise chemical structure of cordycepin was elucidated and identified as 3'-deoxyadenosine. nih.gov This structural determination was crucial for understanding its mechanism of action and its relationship to other essential biological molecules.

Cordycepin as a Nucleoside Analog and Key Bioactive Metabolite

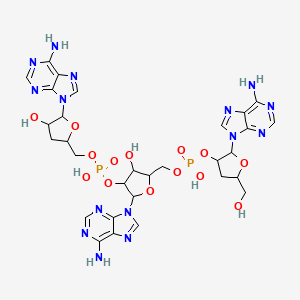

Cordycepin is classified as a nucleoside analog, specifically an analog of adenosine (B11128). nih.govamegroups.orgnih.govfrontiersin.org Its structure closely resembles that of adenosine, a fundamental component of DNA and RNA, with the key distinction being the absence of a hydroxyl group at the 3' position of its ribose sugar moiety. nih.gov This structural similarity allows cordycepin to interfere with various biochemical processes that involve adenosine.

Once inside a cell, cordycepin can be converted into its triphosphate form, 3'-deoxyadenosine triphosphate (3'-dATP). tocris.comaacrjournals.org This molecule can then act as a competitive inhibitor of ATP-dependent DNA synthesis, effectively halting the process. tocris.com Due to its diverse biological activities, cordycepin is recognized as a key bioactive metabolite. nih.govnih.govtandfonline.com Research has demonstrated its potential in a variety of areas, including its anticancer and antifungal properties. tocris.com

Ubiquitous Presence in Fungal Species: Cordyceps militaris and Other Producers

Cordyceps militaris is the most well-known and primary producer of cordycepin. nih.govfrontiersin.orgwikipedia.orgnih.gov This entomopathogenic fungus, which parasitizes insects, can be cultivated artificially, making it a leading candidate for cordycepin production. nih.govlongdom.org While Cordyceps militaris is the most prominent source, cordycepin has also been identified in other fungal species.

Notably, Cordyceps kyushuensis is another species within the Cordyceps genus that is capable of producing cordycepin. nih.gov Beyond the Cordyceps genus, research has revealed that other fungi, such as Aspergillus nidulans and Irpex lacteus, also possess the genetic machinery for cordycepin biosynthesis. nih.govfrontiersin.org The discovery of cordycepin production in a variety of fungal species highlights the widespread distribution of this important bioactive compound in nature.

| Compound Name | Chemical Formula | Molar Mass | Key Characteristics |

| Cordycepin | C₁₀H₁₃N₅O₃ | 251.24 g/mol | A nucleoside analog of adenosine, lacking a 3'-hydroxyl group. nih.gov It is known for its various biological activities, including anticancer and anti-inflammatory effects. nih.govfrontiersin.org |

| Adenosine | C₁₀H₁₃N₅O₄ | 267.24 g/mol | A fundamental nucleoside present in all forms of life. It is a building block of nucleic acids (DNA and RNA) and plays a crucial role in cellular energy transfer as a component of ATP. |

| 3'-deoxyadenosine triphosphate (3'-dATP) | C₁₀H₁₆N₅O₁₂P₃ | 491.18 g/mol | The activated form of cordycepin within the cell. It acts as an inhibitor of DNA synthesis. tocris.com |

| Fungal Species | Common Name | Primary Habitat/Source | Known for Producing |

| Cordyceps militaris | Scarlet Caterpillar Club | Parasitizes insects | Cordycepin, Adenosine nih.govfrontiersin.orgwikipedia.org |

| Cordyceps kyushuensis | - | Parasitizes insects | Cordycepin nih.gov |

| Aspergillus nidulans | - | Soil, decaying vegetation | Cordycepin nih.govfrontiersin.org |

| Irpex lacteus | Milk-white Toothed Polypore | Deciduous wood | Cordycepin frontiersin.org |

Properties

CAS No. |

125207-77-4 |

|---|---|

Molecular Formula |

C30H37N15O14P2 |

Molecular Weight |

893.7 g/mol |

IUPAC Name |

[2-(6-aminopurin-9-yl)-5-[[[2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C30H37N15O14P2/c31-22-17-25(37-6-34-22)43(9-40-17)28-14(47)1-13(56-28)4-53-61(51,52)59-21-20(48)16(57-30(21)45-11-42-19-24(33)36-8-39-27(19)45)5-54-60(49,50)58-15-2-12(3-46)55-29(15)44-10-41-18-23(32)35-7-38-26(18)44/h6-16,20-21,28-30,46-48H,1-5H2,(H,49,50)(H,51,52)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39) |

InChI Key |

ISOCSPMOJFLOCU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(C1OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)OCC5CC(C(O5)N6C=NC7=C(N=CN=C76)N)O)O)N8C=NC9=C(N=CN=C98)N)CO |

Origin of Product |

United States |

Cordycepin Biosynthesis and Production Methodologies

Elucidation of Cordycepin (B1669437) Biosynthetic Pathways

For a long time, the precise steps involved in cordycepin biosynthesis remained largely unknown. However, with the advent of advanced genomic and transcriptomic analyses, significant strides have been made in unraveling this complex process. nih.gov

Proposed Enzymatic Conversion of Adenosine (B11128) to 3′-Deoxyadenosine

Early research proposed that adenosine serves as a direct precursor for cordycepin (3′-deoxyadenosine). frontiersin.org This hypothesis suggested a pathway analogous to the synthesis of 2'-deoxyadenosine, where adenosine is converted to its 3'-deoxy form without the breakdown of the N-riboside bond. frontiersin.org This conversion is a critical step, differentiating cordycepin from its parent nucleoside, adenosine.

Another proposed pathway begins with the synthesis of adenosine monophosphate (AMP) from precursors like phosphoribosyl pyrophosphate (PRPP). nih.gov This AMP is then thought to be converted to adenosine diphosphate (B83284) (ADP) and subsequently to 3′-deoxyadenosine 5′-diphosphate (3′-dADP) by the enzyme ribonucleotide reductase. mdpi.commdpi.com Further enzymatic reactions would then lead to the formation of cordycepin. mdpi.com

Identification and Characterization of Key Gene Clusters (e.g., Cns1-4)

A significant breakthrough in understanding cordycepin biosynthesis was the identification of a specific gene cluster, designated Cns1-4, in Cordyceps militaris. frontiersin.orgnih.gov This cluster houses the genes encoding the essential enzymes that orchestrate the synthesis of cordycepin and a related compound, pentostatin (B1679546). frontiersin.orgnih.gov The discovery of this gene cluster provided a genetic roadmap for the biosynthetic pathway. nih.gov Similar gene clusters, named ck1-ck4, have also been identified in other cordycepin-producing fungi like C. kyushuensis. mdpi.com

The core of the currently accepted cordycepin biosynthetic pathway involves a series of enzymatic reactions catalyzed by the proteins encoded by the Cns genes. The process starts with the phosphorylation of adenosine at the 3'-hydroxyl position to produce adenosine-3'-monophosphate (3'-AMP). mdpi.comnih.gov This 3'-AMP can also be generated from the degradation of mRNA, specifically from 2',3'-cyclic AMP (2',3'-cAMP). mdpi.comfrontiersin.org

The final and crucial step in cordycepin biosynthesis is catalyzed by the enzyme Cns1, an oxidoreductase. mdpi.comuniprot.org This enzyme is responsible for the deoxygenation of an intermediate compound, 2'-carbonyl-3'-deoxyadenosine (2'-C-3'-dA), to form the final product, cordycepin (3'-deoxyadenosine). uniprot.orgfrontiersin.org The activity of Cns1 is indispensable for the production of cordycepin. mdpi.com

The enzyme Cns2, a metal-dependent phosphohydrolase, plays a pivotal role in the step preceding the final deoxygenation. mdpi.comfrontiersin.org Cns2 catalyzes the dephosphorylation of adenosine-3'-monophosphate (3'-AMP) to form the intermediate 2'-carbonyl-3'-deoxyadenosine (2'-C-3'-dA). mdpi.comfrontiersin.org Research has shown that Cns1 and Cns2 work in close concert, forming a functional complex, and the absence of one renders the other ineffective. frontiersin.orgmdpi.com

The Cns3 gene encodes a bifunctional enzyme with two distinct domains: a nucleoside/nucleotide kinase (NK) domain at the N-terminus and a HisG domain at the C-terminus. mdpi.comfrontiersin.org The kinase domain of Cns3 is responsible for the initial phosphorylation of adenosine at the 3'-OH position to yield adenosine-3'-monophosphate (3'-AMP). nih.govmdpi.com The HisG domain, on the other hand, is involved in the synthesis of pentostatin, an inhibitor of adenosine deaminase. nih.govfrontiersin.org This dual functionality highlights a coupled biosynthesis mechanism where pentostatin protects cordycepin from being broken down. nih.govuniprot.org

The Cns4 gene encodes a putative ATP-binding cassette (ABC) transporter. mdpi.comnih.gov It is believed that the primary function of Cns4 is to transport pentostatin out of the cell. nih.govfrontiersin.org This action helps to regulate the intracellular concentration of pentostatin, which in turn modulates the activity of adenosine deaminase and protects the newly synthesized cordycepin from degradation. mdpi.com

Interactions and Functional Dependencies of Biosynthetic Enzymes

The core of cordycepin biosynthesis is governed by a conserved gene cluster containing four key genes: Cns1, Cns2, Cns3, and Cns4. mdpi.comnih.gov The proteins encoded by these genes exhibit crucial interactions and functional dependencies to synthesize cordycepin and a related protective compound, pentostatin (PTN). nih.gov

The primary biosynthetic pathway begins with adenosine. frontiersin.orgnih.gov The Cns3 enzyme first catalyzes the hydroxyl phosphorylation of the 3'-OH group on adenosine to generate adenosine-3'-monophosphate (3'-AMP). mdpi.com Subsequently, Cns2, a metal-dependent phosphohydrolase, dephosphorylates 3'-AMP to form the intermediate 2'-carbonyl-3'-deoxyadenosine (2'-C-3'-dA). mdpi.comnih.gov The final step is catalyzed by the oxidoreductase Cns1, which reduces 2'-C-3'-dA to produce cordycepin. mdpi.comuniprot.org

Crucially, Cns1 and Cns2 are indispensable for cordycepin biosynthesis and are believed to interact tightly, functioning as a complex where one enzyme cannot work effectively without the other. mdpi.comfrontiersin.org This functional dependency has been confirmed through gene knockout and heterologous expression studies. mdpi.comnih.gov

A key interaction for the stability of cordycepin involves Cns3 and its secondary product, pentostatin. Cns3 possesses a dual function; besides its kinase activity producing 3'-AMP, its ATP phosphoribosyltransferase domain is responsible for synthesizing pentostatin. nih.govnih.gov Pentostatin is a potent inhibitor of adenosine deaminase (ADA), an enzyme that would otherwise deaminate and inactivate cordycepin. nih.govfrontiersin.org This coupled biosynthesis acts as a "protector-protégé" strategy, where pentostatin safeguards the newly synthesized cordycepin from degradation. frontiersin.org The Cns4 gene encodes a putative ABC transporter, which is thought to export pentostatin out of the cell, regulating its intracellular concentration. nih.govtandfonline.com

| Enzyme | Gene | Function in Biosynthesis | Interaction/Dependency |

|---|---|---|---|

| Oxidoreductase | Cns1 | Catalyzes the final reduction of 2'-C-3'-dA to cordycepin. mdpi.comuniprot.org | Forms an essential, tightly interacting complex with Cns2. mdpi.comfrontiersin.org |

| Phosphohydrolase | Cns2 | Converts 3'-AMP to the intermediate 2'-C-3'-dA. mdpi.comnih.gov | Indispensable for biosynthesis and functionally dependent on Cns1. mdpi.comfrontiersin.org |

| Kinase/ATP Phosphoribosyltransferase | Cns3 | 1. Phosphorylates adenosine to 3'-AMP. mdpi.com 2. Synthesizes pentostatin (PTN). nih.gov | Its product, PTN, protects cordycepin by inhibiting adenosine deaminase. frontiersin.org |

| ABC Transporter | Cns4 | Presumed to export pentostatin from the cell. nih.govtandfonline.com | Regulates the concentration of the protective molecule, pentostatin. tandfonline.com |

Integration of Purine (B94841) Metabolism and Associated Pathways in Biosynthesis

Cordycepin production is not an isolated process but is deeply integrated with the central metabolic pathways of the cell, which provide the necessary precursors and energy.

As adenosine is the direct precursor for cordycepin, the purine metabolism pathway is fundamental to its synthesis. frontiersin.orgplos.org Transcriptomic analyses have shown that in high-cordycepin-producing cultures, genes involved in purine nucleotide metabolism are significantly upregulated. plos.org Key enzymes such as adenylosuccinate synthetase and phosphoribosylaminoimidazole-succinocarboxamide (SAICAR) synthase, which are involved in the de novo synthesis of purine nucleotides, show increased expression, indicating a metabolic pull towards adenosine production to fuel cordycepin synthesis. plos.orgmdpi.com Furthermore, 5'-nucleotidase, an enzyme that can produce adenosine from AMP, has also been identified as a key enzyme in some proposed biosynthetic routes. mdpi.comfrontiersin.org The upregulation of these genes suggests that enhancing the flux through the purine biosynthesis pathway is a critical factor for increasing cordycepin yield. plos.org

The pentose (B10789219) phosphate (B84403) pathway (PPP) plays a vital supportive role by producing phosphoribosyl pyrophosphate (PRPP), a crucial precursor for the de novo synthesis of purine nucleotides. frontiersin.org The synthesis of cordycepin is associated with metabolic flux through the PPP. frontiersin.orgnih.gov Studies involving metabolic engineering in yeast have demonstrated that enhancing the PPP by overexpressing genes like ZWF1 (glucose-6-phosphate dehydrogenase) leads to a significant increase in cordycepin yield. frontiersin.org Transcriptome and metabolome analyses of C. militaris have corroborated this, showing that the PPP is among the key pathways affected during active cordycepin production, highlighting its role in supplying the essential ribose building block for the adenosine precursor. nih.govfrontiersin.orgmdpi.com

The citric acid (TCA) cycle is central to cellular energy production, generating ATP and reducing equivalents (NADH, FADH2). The biosynthesis of cordycepin, particularly the phosphorylation steps, is an energy-intensive process requiring ATP. nih.gov Metabolomic and transcriptomic studies have consistently found an association between the TCA cycle and cordycepin synthesis. frontiersin.orgnih.govnih.gov Changes in the TCA cycle have been observed in high-yielding cordycepin strains, suggesting that robust energy generation is necessary to support the high metabolic demand of cordycepin production. frontiersin.orgresearchgate.net

Amino acid metabolism is intricately linked to cordycepin biosynthesis, serving both as precursors and as regulatory molecules. researchgate.net Several specific amino acids have been shown to influence cordycepin production significantly. nih.gov

Glycine (B1666218) and Aspartate : These are fundamental precursors for the synthesis of the purine ring of adenosine. nih.gov

Glutamate (B1630785) and Glutamine : These amino acids act as primary nitrogen donors in purine biosynthesis and their metabolic pathways are often upregulated during cordycepin production. mdpi.commdpi.com Feeding cultures with glutamine and glutamate has been shown to increase cordycepin yields. mdpi.com

Alanine (B10760859) : Supplementation with L-alanine has been reported to significantly enhance cordycepin production. nih.govnih.gov This is thought to occur by activating pathways related to both energy generation and the interconversion of amino acids, thereby increasing the availability of precursors for cordycepin synthesis. researchgate.netnih.gov Transcriptome analysis has shown that alanine supplementation upregulates key biosynthetic genes like Cns2 and Cns3. nih.gov

Histidine : Histidine metabolism is also linked to the purine pathway and has been identified in transcriptomic and metabolomic analyses as being associated with cordycepin synthesis. nih.govnih.gov

| Amino Acid | Role/Influence on Cordycepin Biosynthesis |

|---|---|

| Alanine | Enhances production by activating energy generation and amino acid conversion pathways; upregulates Cns2 and Cns3 expression. researchgate.netnih.gov |

| Aspartate | A direct precursor for the purine ring structure. nih.gov |

| Glutamate | Acts as a nitrogen donor for purine synthesis; its metabolic pathway is often upregulated in high-producing strains. mdpi.commdpi.com |

| Glycine | A direct precursor for the purine ring structure. nih.gov |

| Histidine | Metabolism is linked to purine biosynthesis and associated with cordycepin production levels. nih.govnih.gov |

Metabolomic and Transcriptomic Insights into Biosynthesis Regulation

The application of metabolomics and transcriptomics has been instrumental in unraveling the complex regulatory network of cordycepin biosynthesis. nih.gov By comparing high- and low-producing strains or analyzing the effects of different culture conditions and supplements, researchers have identified key regulatory checkpoints. nih.govbegellhouse.com

Transcriptome analysis has revealed that high cordycepin production is associated with the upregulation of not only the Cns gene cluster but also entire metabolic pathways, including purine metabolism, the pentose phosphate pathway, and specific amino acid metabolic routes. frontiersin.orgplos.org For instance, integrated 'omics' analysis showed that adding rotenone (B1679576), a complex I inhibitor, paradoxically increased cordycepin production by altering nucleoside metabolism towards adenosine and activating the cns1-3 genes. frontiersin.org Similarly, studies using naphthalene (B1677914) acetic acid (NAA) found that it promoted cordycepin synthesis by significantly altering gene expression in the purine pathway, TCA cycle, PPP, and amino acid metabolism. nih.govfrontiersin.org

These studies have also begun to identify specific transcription factors that regulate the pathway. Overexpression of two key transcription factors, Krüppel-like factor 4 (Klf4) and Retinoid X receptor alpha (Rxra), was found to promote high cordycepin production by upregulating genes involved in its biosynthesis. begellhouse.com

Metabolomic profiling complements these findings by identifying the differential accumulation of key metabolites. In high-producing strains, there is an enrichment of precursor molecules like certain amino acids and intermediates of the purine pathway, confirming the transcriptional observations. frontiersin.orgnih.govresearchgate.net The combined analysis of the transcriptome and metabolome provides a powerful, system-wide view of how metabolic flux is redirected and controlled to achieve high yields of cordycepin. nih.gov

Advanced Production Strategies for Cordycepin

Cordycepin (3'-deoxyadenosine), a nucleoside analog originally isolated from the fungus Cordyceps militaris, has garnered significant scientific interest. Its production has evolved from simple extraction to sophisticated chemical and biotechnological methods aimed at improving yield and purity.

Chemical Synthesis Approaches

Chemical synthesis provides precise control over the molecular structure, offering routes to cordycepin that are independent of biological systems. These methods are broadly categorized into semi-synthesis from existing nucleosides and total synthesis from basic precursors. researchgate.net

Semi-synthetic methods utilize readily available nucleoside derivatives, primarily adenosine, as the starting material. mdpi.comgoogle.com This approach is often favored for its shorter pathways compared to total synthesis. google.com

One of the earliest reported methods involves the conversion of 3'-O-p-nitrobenzenesulfonyl adenosine into 3'-deoxy-3'-iodoadenosine, which is subsequently converted to cordycepin via catalytic hydrogenation. mdpi.com Another established route employs the use of phenyl chlorothiocarbonate to modify adenosine. researchgate.net A more recent method involves a bromination and deprotection process starting from adenosine to yield 3'-bromo-3'-deoxyadenosine hydrochloride, which is then debrominated to produce cordycepin. google.com While these methods benefit from accessible starting materials, they can be associated with expensive reagents and potentially harsh reaction conditions. google.comfrontiersin.org

Total synthesis builds the cordycepin molecule from fundamental chemical building blocks, most commonly simple sugars. Two prominent starting materials for these synthetic routes are D-glucose and D-xylose. mdpi.comresearchgate.netsioc-journal.cn A critical step in these syntheses is the deoxygenation of the 3'-hydroxyl group of the sugar to form the characteristic 3'-deoxyribose moiety of cordycepin. researchgate.netsioc-journal.cn The Barton-McCombie reaction is a key chemical transformation employed to achieve this deoxygenation. mdpi.comresearchgate.netsioc-journal.cn

Comparison of Chemical Synthesis Routes for Cordycepin

| Synthesis Type | Starting Material(s) | Key Reaction/Strategy | Reported Overall Yield | Reference |

|---|---|---|---|---|

| Semi-Synthesis | Adenosine derivatives (e.g., 3'-O-p-nitrobenzenesulfonyl adenosine) | Conversion to 3'-deoxy-3'-iodoadenosine followed by hydrogenation | Not specified | mdpi.com |

| Total Synthesis | D-glucose | Barton-McCombie deoxygenation of the 3'-hydroxyl group | 37% | researchgate.netsioc-journal.cn |

| Total Synthesis | D-xylose | Barton-McCombie deoxygenation of the 3'-hydroxyl group | 40% | researchgate.netsioc-journal.cn |

Biotechnological Production via Fermentation

Fermentation using the fungus Cordyceps militaris is the primary method for commercial cordycepin production. mdpi.com This biotechnological approach allows for the cultivation of the fungus in controlled environments to yield cordycepin. Strategies to enhance production focus on optimizing various fermentation parameters, particularly the nutrient composition of the culture medium.

The production of cordycepin via submerged liquid fermentation is highly dependent on the culture conditions. Key parameters that are frequently optimized include the composition of the medium (carbon and nitrogen sources, mineral salts), pH, temperature, agitation, and inoculum size. nih.govlongdom.orgresearchgate.netresearchgate.net Studies have shown that optimal conditions often involve a temperature of around 20-25°C and a pH between 4 and 6. nih.govnih.gov

The type and concentration of the carbon source in the fermentation medium are critical factors that directly influence both fungal growth and the biosynthesis of secondary metabolites like cordycepin. longdom.orgfrontiersin.org

Glucose : Numerous studies have identified glucose as one of the most effective carbon sources for achieving high cordycepin yields. nih.govlongdom.orgresearchgate.netnih.gov It is considered a preferred carbon source due to the observed relationship between high sugar uptake and the accumulation of cordycepin. frontiersin.org In one study, glucose was found to be the most effective carbon source for cordycepin production compared to galactose, sucrose (B13894), fructose, lactose, mannose, and cellulose. nih.gov

Sucrose : Sucrose is another commonly used and effective carbon source for C. militaris fermentation. nih.gov It is often employed in large-scale cultivation due to its low cost. ku.ac.th Some research indicates that sucrose can be superior to glucose for cordycepin production. researchgate.net It has been identified as a potential inducer for cordycepin biosynthesis. ku.ac.th

Xylose : Xylose, a pentose sugar, has emerged as a promising alternative carbon source for cordycepin production. nih.govku.ac.th While it may not support cell growth as robustly as glucose or sucrose, cultures grown on xylose can exhibit a high production yield of cordycepin relative to the dry biomass. nih.govku.ac.th Transcriptome analysis has revealed that xylose utilization can upregulate the expression of genes involved in the cordycepin biosynthesis pathway. ku.ac.thnih.gov

Effect of Different Carbon Sources on Cordycepin Production by C. militaris

| Carbon Source | Observed Effect on Cordycepin Production | Reference |

|---|---|---|

| Glucose | Frequently reported as the most favorable carbon source for high yields. | nih.govlongdom.org |

| Sucrose | Effective and inexpensive for large-scale cultivation; identified as a potential inducer. | nih.govku.ac.th |

| Xylose | High production yield relative to biomass; upregulates biosynthetic genes. | nih.govku.ac.thnih.gov |

Optimized Fermentation Parameters for Cordyceps militaris Cultures

Nitrogen Source Optimization (e.g., Corn Steep Liquor Hydrolysate)

The selection of an appropriate nitrogen source is a critical factor in the submerged fermentation of Cordyceps militaris for cordycepin production. While peptone is a commonly used nitrogen source, its high cost presents a challenge for large-scale industrial production. biotech-asia.org Consequently, researchers have explored more economical and effective alternatives, with corn steep liquor hydrolysate (CSLH) emerging as a promising candidate. biotech-asia.orgnih.gov

CSLH, a by-product of the corn wet-milling process, is rich in amino acids, vitamins, and other nutrients that can support fungal growth and secondary metabolite production. mdpi.com Studies have demonstrated that the addition of CSLH to the culture medium can significantly enhance both mycelial growth and cordycepin yield. nih.govdntb.gov.ua In one study, supplementing the fermentation broth with a low concentration of CSLH (1.5 g/L) resulted in a cordycepin production of 343.03 ± 15.94 mg/L, which was 4.83 times higher than the control group without CSLH. nih.gov This enhancement is attributed to the improved metabolism of sugars, amino acids, and nucleotides. nih.govdntb.gov.ua Specifically, the presence of key amino acids like glutamic acid, alanine, and aspartic acid in CSLH has been shown to significantly boost cordycepin biosynthesis. nih.govdntb.gov.ua The use of CSLH not only improves yield but also offers a cost-effective alternative to traditional nitrogen sources like peptone. nih.govmdpi.com

Table 1: Effect of Corn Steep Liquor Hydrolysate (CSLH) on Cordycepin Production

| Nitrogen Source Strategy | Cordycepin Yield (mg/L) | Fold Increase vs. Control | Reference |

|---|---|---|---|

| Control (without CSLH) | ~71 | - | nih.gov |

| 1.5 g/L CSLH | 343.03 | 4.83 | nih.gov |

Impact of Culture Conditions (e.g., Hypoxia in Liquid Surface Culture)

The physical environment of the fungal culture plays a pivotal role in regulating cordycepin biosynthesis. A fascinating example of this is the difference in cordycepin production between submerged culture and liquid surface culture of C. militaris. Research has consistently shown that liquid surface culture yields significantly higher concentrations of cordycepin. plos.orgnih.gov For instance, one study reported a cordycepin concentration of 4.92 g/L in a liquid surface culture, while only 1 mg/L was produced in a submerged culture. plos.orgnih.gov

The key factor contributing to this stark difference appears to be the creation of a hypoxic (low oxygen) environment in the liquid surface culture. plos.orgmdpi.com As the mycelia of C. militaris grow and form a thick mat on the surface of the liquid medium, it restricts oxygen diffusion into the submerged mycelia. plos.orgnih.govfrontiersin.org This hypoxic condition triggers a metabolic shift in the submerged mycelia, which are primarily responsible for cordycepin production and secretion. nih.govfrontiersin.org

Transcriptomic analysis has revealed that under these hypoxic conditions, genes related to the GABA shunt, glutamate synthetase, and succinate-semialdehyde dehydrogenase are upregulated. plos.orgnih.gov Furthermore, there is a significant enrichment of cytochrome P450 oxidoreductases containing heme, which is indicative of a hypoxic response. plos.orgmdpi.com This hypoxic stress appears to stimulate the metabolic pathways leading to cordycepin synthesis. frontiersin.org

Table 2: Comparison of Cordycepin Production in Different Culture Systems

| Culture Type | Cordycepin Yield | Key Condition | Reference |

|---|---|---|---|

| Liquid Surface Culture | 4.92 g/L | Hypoxia | plos.orgnih.gov |

| Submerged Culture | 1 mg/L | Aerobic | plos.orgnih.gov |

Exogenous Precursor Supplementation (e.g., Adenine (B156593), Adenosine)

The biosynthesis of cordycepin is intrinsically linked to the purine metabolic pathway, with adenosine being a direct precursor. mdpi.comlongdom.org It has been proposed that cordycepin is formed through the conversion of adenosine without the hydrolysis of the N-riboside bond. mdpi.com Therefore, a logical strategy to enhance cordycepin production is the supplementation of the culture medium with exogenous precursors like adenine and adenosine. mdpi.comlongdom.org

Numerous studies have confirmed the efficacy of this approach. The addition of adenine or adenosine to the fermentation broth of C. militaris has been shown to significantly increase cordycepin yields. mdpi.comnih.gov For example, the addition of 1 g/L of adenine and 16 g/L of glycine resulted in a cordycepin concentration of 2.50 g/L, a 4.1-fold increase compared to the basal medium. mdpi.com In another study, supplementing a surface liquid culture with 6 g/L of adenosine led to a cordycepin production of 8.57 g/L. longdom.org

The effectiveness of these precursors is not limited to C. militaris. In engineered microbial systems designed for cordycepin production, such as Aspergillus oryzae, Yarrowia lipolytica, and Komagataella phaffii, the addition of adenine has also been shown to be highly effective in boosting cordycepin titers. nih.govfrontiersin.orgijramr.com Interestingly, in some engineered strains, adenine supplementation has proven to be more effective than adenosine. nih.gov

Table 3: Effect of Precursor Supplementation on Cordycepin Production

| Precursor(s) | Concentration(s) | Cordycepin Yield | Reference |

|---|---|---|---|

| Adenine + Glycine | 1 g/L + 16 g/L | 2.50 g/L | mdpi.com |

| Adenosine | 6 g/L | 8.57 g/L | longdom.org |

| Adenine | 1 g/L | 1,129.29 mg/L | nih.gov |

Influence of Metabolic Modulators (e.g., Rotenone, Vitamin B1)

Beyond nutrient and precursor manipulation, the addition of specific metabolic modulators can also profoundly influence cordycepin biosynthesis. These compounds can act as inducers or enhancers by altering key metabolic pathways within the fungus.

Rotenone, a known inhibitor of mitochondrial complex I, has been identified as a potent inducer of cordycepin synthesis in C. militaris. nih.gov The addition of 5 mg/L of rotenone to a submerged fermentation culture resulted in a remarkable 316.09% increase in cordycepin production. nih.gov Multi-omics analysis revealed that rotenone treatment, while inhibiting mycelial growth, redirects the nucleotide metabolism pathway towards adenosine and upregulates the expression of the cordycepin synthesis genes (cns1-3). nih.gov This suggests that inducing a specific type of metabolic stress can trigger a defensive or secondary metabolic response that favors cordycepin accumulation. researchgate.netresearchgate.net

Vitamins can also play a significant role in modulating cordycepin production. For instance, the supplementation of the culture medium with Vitamin B1 (thiamine) has been shown to enhance cordycepin yield. nih.gov In one study, the addition of 10 mg/L of Vitamin B1 resulted in a cordycepin yield of approximately 1.16 g/L, which was about 95.8% higher than the control group. nih.gov

Table 4: Impact of Metabolic Modulators on Cordycepin Production

| Modulator | Concentration | Effect on Cordycepin Yield | Reference |

|---|---|---|---|

| Rotenone | 5 mg/L | 316.09% increase | nih.gov |

| Vitamin B1 | 10 mg/L | 95.8% increase (to 1.16 g/L) | nih.gov |

Heterologous Biosynthesis in Engineered Microbial Cell Factories

While optimization of C. militaris fermentation has yielded significant improvements, the inherent limitations of this native producer, such as slow growth and complex regulation, have driven the development of heterologous production platforms. frontiersin.orgdntb.gov.ua By transferring the cordycepin biosynthesis genes into well-characterized and fast-growing microbial hosts, researchers aim to create more efficient and controllable "cell factories" for cordycepin production.

The core of this strategy revolves around the expression of the cns1 and cns2 genes from C. militaris, which encode the key enzymes responsible for converting adenosine to cordycepin. frontiersin.orgnih.gov

Expression Platforms in Saccharomyces cerevisiae

The model yeast Saccharomyces cerevisiae was one of the first platforms used for the heterologous biosynthesis of cordycepin. frontiersin.orgnih.gov By introducing the cns1 and cns2 genes, engineered S. cerevisiae strains were able to produce cordycepin, although initial yields were relatively low, reaching 137.27 mg/L after fermentation optimization. frontiersin.orgnih.gov

Further metabolic engineering strategies have been employed to improve production in S. cerevisiae. Overexpression of genes involved in the pentose phosphate pathway and purine synthesis can increase the supply of the precursor 5'-phosphoribosyl diphosphate (PRPP). frontiersin.org Additionally, deleting the ADO1 gene, which encodes an adenosine kinase, has been shown to significantly increase cordycepin yield by preventing the diversion of adenosine into other metabolic pathways. frontiersin.org

Engineered Yarrowia lipolytica and Komagataella phaffii Systems

Non-conventional yeasts, such as Yarrowia lipolytica and Komagataella phaffii (formerly Pichia pastoris), have emerged as highly promising chassis for cordycepin production. frontiersin.orgbohrium.com These yeasts offer several advantages, including a high capacity for protein secretion and the ability to utilize a broad range of carbon sources. frontiersin.orgbohrium.com

Engineered Y. lipolytica strains expressing codon-optimized cns1 and cns2 genes have achieved impressive cordycepin titers, with reports of up to 4,362.54 mg/L in a fermenter. frontiersin.org One study demonstrated that compartmentalizing the cordycepin biosynthetic enzymes on lipid droplets within the yeast cell could further enhance production, reaching 4780.75 mg/L in a fed-batch fermentation. nih.govacs.org This suggests that subcellular engineering is a powerful tool for optimizing heterologous production.

Similarly, K. phaffii has been successfully engineered for cordycepin biosynthesis. frontiersin.orgresearchgate.netscispace.com Using inducible promoters to control the expression of cns1 and cns2, researchers have achieved a spatial separation of the cell growth phase and the cordycepin production phase. frontiersin.org This strategy, combined with fermentation optimization, has led to cordycepin titers as high as 2.68 g/L. frontiersin.orgresearchgate.net A significant advantage of K. phaffii and Y. lipolytica over S. cerevisiae is their greater tolerance to the toxic effects of cordycepin, which allows for higher product accumulation. frontiersin.org

Table 5: Heterologous Production of Cordycepin in Engineered Yeasts

| Host Organism | Key Engineering Strategy | Cordycepin Yield | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Expression of cns1 and cns2 | 137.27 mg/L | frontiersin.orgnih.gov |

| Yarrowia lipolytica | Codon optimization, fed-batch fermentation | 4,362.54 mg/L | frontiersin.org |

| Yarrowia lipolytica | Lipid droplet compartmentalization, fed-batch | 4780.75 mg/L | nih.govacs.org |

| Komagataella phaffii | Inducible promoters, fermentation optimization | 2.68 g/L | frontiersin.orgresearchgate.net |

Utilizing Aspergillus oryzae for Production

The production of cordycepin, a bioactive nucleoside analog, has traditionally been limited by the long cultivation times and low yields of its natural producer, Cordyceps militaris. nih.govresearchgate.net To address these challenges, researchers have turned to synthetic biology, establishing heterologous production platforms in various microbial hosts. frontiersin.org Among these, the filamentous fungus Aspergillus oryzae has emerged as a particularly promising chassis for industrial-scale cordycepin production. nih.govmdpi.com

A. oryzae is designated with Generally Recognized as Safe (GRAS) status, making it a suitable host for producing food-grade ingredients. nih.govresearchgate.net A significant breakthrough was the construction of an engineered A. oryzae strain capable of de novo cordycepin biosynthesis. nih.govresearchgate.net This was achieved by overexpressing two key metabolic genes from C. militaris, cns1 and cns2, which are central to the cordycepin biosynthetic pathway. nih.govnih.gov The expression of these genes was placed under the control of strong constitutive promoters to ensure consistent and high-level transcription. nih.gov

This engineered A. oryzae strain offers several advantages over both the natural producer and other engineered microbes like yeast. It demonstrates a high cordycepin productivity of over 550 mg/L/day, with a fermentation period that is significantly shorter (≤3 days) than the 30-45 days required for C. militaris. mdpi.commdpi.com Furthermore, the engineered fungus shows remarkable metabolic flexibility, capable of utilizing a wide range of carbon sources, including C5, C6, and C12 sugars (such as glucose, xylose, and sucrose), for growth and cordycepin production. nih.govmdpi.com Glucose has been identified as the optimal carbon source for maximizing cordycepin yield. nih.govnih.gov

Optimization of the fermentation medium has further enhanced production. Studies using response surface methodology identified that a medium containing 30.0 g/L of glucose, 9.8 g/L of yeast extract, and 1.5 g/L of adenine resulted in a maximum cordycepin concentration of 1724.53 ± 18.30 mg/L within a two-day fermentation period. mdpi.comresearchgate.net This represents a more than 50% increase in yield compared to the basal medium. dntb.gov.ua The ability of A. oryzae to secrete approximately 98% of the produced cordycepin into the culture medium also simplifies downstream purification processes. frontiersin.org These characteristics make engineered A. oryzae a robust and powerful platform for the efficient and scalable production of cordycepin. nih.govresearchgate.net

Metabolic Engineering Strategies for Enhanced Titer and Yield

To further boost cordycepin production in microbial cell factories, various metabolic engineering strategies have been employed. These approaches aim to optimize the expression of biosynthetic genes, increase the supply of essential precursors, and channel metabolic flux towards the target compound. acs.orgacs.org

A fundamental strategy to enhance the production of a target metabolite is to ensure the robust expression of the relevant biosynthetic genes. In the context of producing cordycepin in A. oryzae, promoter engineering has been a key element. nih.gov Scientists have successfully used strong, constitutive promoters to drive the overexpression of the heterologous cns1 and cns2 genes from C. militaris. nih.govresearchgate.netnih.gov This approach ensures that the enzymes responsible for converting precursors into cordycepin are produced at high and sustained levels throughout the fermentation process, which is crucial for achieving high productivity. nih.gov In other hosts, such as Komagataella phaffii, inducible promoters like AOX1p and FLD1p have been used to separate the cell growth phase from the cordycepin production phase, offering another level of control over the process. frontiersin.org

Protein engineering strategies, such as enzyme fusion, have been explored to improve the efficiency of biosynthetic pathways. This technique involves linking two or more enzymes into a single polypeptide chain, which can enhance catalytic efficiency through substrate channeling and improved protein stability. In the yeast Yarrowia lipolytica, enzyme fusion and the use of 2A self-cleaving peptides have been applied in efforts to optimize cordycepin synthesis. acs.orgbohrium.com While these strategies have shown success in other organisms, specific applications of protein engineering to enhance the Cns1 and Cns2 enzymes directly within the engineered A. oryzae production system are still an area of ongoing research. acs.org

The biosynthesis of cordycepin is intrinsically linked to the purine metabolism pathway, which requires significant inputs of both energy in the form of ATP and precursor molecules. frontiersin.orgnih.gov Cordycepin is an analog of adenosine, making the availability of adenosine or its precursors a critical factor for high-yield production. nih.gov

Precursor Engineering: Supplementing the culture medium with purine precursors has proven to be a highly effective strategy. nih.gov In engineered A. oryzae, the addition of adenine to the fermentation broth significantly enhances cordycepin production. nih.govfrontiersin.org Studies have shown that cordycepin yield increases with adenine concentration, with 2.0 g/L of adenine leading to the highest productivity. nih.gov This is because adenine can be readily converted into the adenosine monophosphate (AMP) pool, which is a key node leading to the synthesis of 3'-deoxyadenosine (cordycepin). nih.gov

Table 1: Effect of Culture Medium Components on Cordycepin Production in Engineered A. oryzae

| Component | Concentration (g/L) | Cordycepin Yield (mg/L) |

| Glucose | 30.0 | 1738.67 |

| Yeast Extract | 9.8 | 1738.67 |

| Adenine | 1.5 | 1738.67 |

| Source: Data compiled from response surface methodology optimization studies. mdpi.com |

A primary strategy for enhancing cordycepin production is the overexpression of the core biosynthetic enzymes. In A. oryzae, the overexpression of cns1 (oxidoreductase) and cns2 (phosphohydrolase) from C. militaris is the foundational genetic modification that enables cordycepin synthesis. nih.govnih.gov

Further enhancements can be achieved by engineering pathways that increase the pool of the direct precursor, 3'-adenosine monophosphate (3'-AMP). frontiersin.orgnih.gov A novel approach demonstrated in Saccharomyces cerevisiae involves the overexpression of the cpdB gene from Escherichia coli. frontiersin.org The CpdB enzyme is a 3'-nucleotidase that can convert 2',3'-cyclic AMP (2',3'-cAMP), a product of RNA degradation, into 3'-AMP. frontiersin.orgresearchgate.net By overexpressing a truncated version of the cpdB gene, the flux from RNA turnover was successfully channeled towards the cordycepin pathway, significantly increasing the final titer. frontiersin.orgresearchgate.net This strategy highlights that Cns3, another enzyme in the native Cordyceps gene cluster, is not essential for heterologous cordycepin production when an alternative route for 3'-AMP supply is engineered. frontiersin.org This approach represents a promising ancillary strategy that could potentially be applied in A. oryzae to further boost production.

Table 2: Impact of Metabolic Engineering Strategies on Cordycepin Production

| Host Organism | Engineering Strategy | Key Gene(s) | Resulting Titer / Yield |

| Aspergillus oryzae | Heterologous Expression & Optimization | cns1, cns2 | 564.64 mg/L/d |

| Aspergillus oryzae | Medium Optimization (with adenine) | cns1, cns2 | 1724.53 mg/L |

| Saccharomyces cerevisiae | Precursor Engineering | cpdB | Significant increase |

| Saccharomyces cerevisiae | Multi-gene Engineering | ADE4, cpdBN, knockdown ADO1 | 725.16 mg/L |

| Yarrowia lipolytica | Combinatorial Engineering | Promoter, Protein, ATP, Precursor | 4362.54 mg/L |

| Source: Data compiled from various studies on metabolic engineering for cordycepin production. nih.govfrontiersin.orgmdpi.comacs.orgresearchgate.net |

Molecular and Cellular Mechanisms of Cordycepin Action

Nucleoside Analog Activity and Cellular Metabolism

Cordycepin (B1669437), also known as 3'-deoxyadenosine, is a naturally occurring nucleoside analog derived from the fungus Cordyceps militaris. nih.govnih.gov Its structural similarity to adenosine (B11128) allows it to interfere with various cellular processes, particularly those involving nucleic acid synthesis and metabolism. nih.govpatsnap.com As a cytotoxic adenosine analogue, its multifaceted intracellular activity includes the inhibition of RNA and DNA synthesis, modulation of signaling pathways, and induction of apoptosis. nih.govbohrium.com

Upon entering the cell, cordycepin undergoes intracellular phosphorylation to become biologically active. nih.gov This process converts cordycepin into its corresponding mono-, di-, and triphosphate forms. nih.gov In studies with Ehrlich ascites tumor cells, this conversion was found to be highly efficient, with approximately 80% of the administered cordycepin being phosphorylated within 30 minutes. uzh.ch

The resulting phosphate (B84403) derivatives are cordycepin 5'-monophosphate (CoMP or 3'-dAMP), cordycepin 5'-diphosphate (CoDP or 3'-dADP), and cordycepin 5'-triphosphate (CoTP or 3'-dATP). uzh.chlongdom.org The level of each phosphorylated form can be dependent on the concentration of cordycepin. uzh.ch For instance, lower concentrations tend to result in the accumulation of cordycepin triphosphate (CoTP), whereas higher concentrations lead to the formation of all three phosphates. uzh.ch The triphosphate form, 3'-dATP, is widely considered the primary active metabolite responsible for many of cordycepin's biological effects. longdom.orgcardiff.ac.uk This phosphorylation process is not unique to cancer cells and occurs in various cell types, including those of yeast and other mammals. nih.govnih.govuzh.ch

The entry of cordycepin into cells is a critical step for its subsequent metabolic activation and cytotoxic activity. This process is mediated by nucleoside transporters present on the cell membrane. nih.gov Specifically, the human Equilibrative Nucleoside Transporter 1 (hENT1) has been identified as a key transporter for cordycepin uptake. longdom.orgcardiff.ac.uk The expression levels of hENT1 can therefore influence the efficacy of cordycepin, and low expression has been a consideration in its clinical development. cardiff.ac.uk

The importance of this transporter is highlighted in studies using yeast cells, which naturally lack such transporters. nih.govbiologists.com When hENT1 is heterologously expressed in these yeast cells, the sensitivity to and bioactivity of cordycepin are significantly increased. nih.govbiologists.com Furthermore, research on ovarian cancer has demonstrated that the antitumor effects of adenosine derivatives like cordycepin are dependent on their transport into the cells via ENT1. nih.gov To overcome the limitations posed by transporter expression and metabolic instability, prodrugs such as NUC-7738 have been developed, which can exert their effects independently of hENT1. cardiff.ac.uk

Following its transport into the cell, the initial and rate-limiting step in the activation of cordycepin is its phosphorylation to cordycepin 5'-monophosphate (3'-dAMP). longdom.org This crucial reaction is catalyzed by the enzyme adenosine kinase (ADK). longdom.orgcardiff.ac.uk Subsequent phosphorylation steps, which convert the monophosphate to the diphosphate (B83284) and ultimately the active triphosphate form, are carried out by adenosine monophosphate kinase (AMPK) and nucleoside diphosphate kinase (NDPK), respectively. longdom.orgcardiff.ac.uk

| Enzyme | Role in Cordycepin Metabolism/Action | Outcome |

| Human Equilibrative Nucleoside Transporter 1 (hENT1) | Facilitates the transport of cordycepin across the cell membrane into the cytoplasm. longdom.orgcardiff.ac.uk | Enables intracellular accumulation of cordycepin for subsequent activation. |

| Adenosine Kinase (ADK) | Catalyzes the first phosphorylation of cordycepin to cordycepin 5'-monophosphate (3'-dAMP). longdom.orgcardiff.ac.uk | Rate-limiting step in the activation of cordycepin. |

| Adenosine Monophosphate Kinase (AMPK) / Nucleoside Diphosphate Kinase (NDPK) | Perform the subsequent phosphorylations to convert 3'-dAMP to 3'-dADP and then to the active 3'-dATP. longdom.orgcardiff.ac.uk | Production of the active metabolite, cordycepin triphosphate (3'-dATP). |

| RNA Polymerases (I, II, and III) | Mistake 3'-dATP for ATP during RNA synthesis. nih.govaacrjournals.org | Incorporation of cordycepin into the growing RNA chain, leading to chain termination. uzh.ch |

| Poly(A) Polymerase | Mistakenly incorporates 3'-dATP instead of ATP during the addition of the poly(A) tail to mRNA. longdom.orgfrontiersin.org | Inhibition of mRNA polyadenylation and disruption of post-transcriptional processing. aacrjournals.orgresearchgate.net |

| Adenosine Deaminase (ADA) | Deaminates cordycepin, leading to its inactivation. cardiff.ac.ukfrontiersin.org | Reduces the bioavailability of cordycepin; inhibition of ADA can enhance cordycepin's effects. bohrium.com |

A primary mechanism of cordycepin's cytotoxicity is its interference with the synthesis of nucleic acids. mdpi.comresearchgate.net Cordycepin triphosphate (3'-dATP) functions as a competitive inhibitor of adenosine triphosphate (ATP) during these processes. aacrjournals.orgnih.gov The most well-documented effect is the inhibition of RNA synthesis. uzh.ch Because cordycepin lacks a hydroxyl group at the 3' position of its ribose sugar, its incorporation into a growing RNA strand by RNA polymerases I, II, or III results in the termination of chain elongation. nih.govuzh.chnih.govaacrjournals.org This premature termination prevents the synthesis of functional RNA molecules and is considered a major contributor to its growth-inhibiting properties. uzh.ch

The effect of cordycepin on DNA synthesis is also reported, although the precise mechanism is described differently across studies. Some research suggests that cordycepin diphosphate (CoDP) is responsible for inhibiting DNA synthesis. uzh.ch Other studies indicate that 3'-dATP can inhibit ATP-dependent DNA synthesis. tocris.com However, there is also evidence suggesting that 3'-dATP has no direct influence on the activity of DNA-dependent DNA polymerases α and β. aacrjournals.org In the context of viral replication, cordycepin triphosphate has been shown to effectively inhibit picornavirus-specific RNA synthesis through chain termination by competing with ATP. nih.gov

Beyond its role in terminating transcription, cordycepin also disrupts the post-transcriptional processing of heterogeneous nuclear RNA (hnRNA), the precursor to messenger RNA (mRNA). patsnap.commdpi.comresearchgate.net A critical step in mRNA maturation is the addition of a polyadenine (poly(A)) tail, which is essential for mRNA stability, export from the nucleus, and translation. Cordycepin potently inhibits this polyadenylation process. bohrium.comfrontiersin.org

The mechanism involves cordycepin triphosphate (3'-dATP) being mistakenly recognized and used as a substrate by poly(A) polymerase, the enzyme responsible for creating the poly(A) tail. longdom.orgfrontiersin.org Once incorporated, the absence of the 3'-hydroxyl group on the cordycepin molecule prevents the addition of any subsequent adenosine monophosphates, thereby terminating the elongation of the poly(A) tail. aacrjournals.org This results in mRNAs with shortened or absent poly(A) tails, which in turn affects their stability and processing. researchgate.net This interference with a fundamental step in gene expression is a major aspect of cordycepin's molecular action. researchgate.net

The anticancer activity of cordycepin is also attributed to its ability to disrupt DNA replication. bohrium.commdpi.com Specifically, research has linked cordycepin to the termination of primer elongation by the enzyme primase during the synthesis of the lagging strand of DNA. mdpi.comresearchgate.netnih.govresearchgate.net During DNA replication, the lagging strand is synthesized discontinuously in short segments known as Okazaki fragments, each of which requires an RNA primer to initiate synthesis. The structural nature of cordycepin, specifically the absence of the 3'-hydroxyl group, is the basis for this inhibitory effect. mdpi.comresearchgate.net When cordycepin triphosphate is incorporated into the growing primer, it prevents the addition of further nucleotides, leading to a halt in DNA synthesis.

| Mechanism | Description | Key Molecules Involved |

| Intracellular Phosphorylation | Cordycepin is converted into its active mono-, di-, and triphosphate forms (3'-dAMP, 3'-dADP, 3'-dATP) within the cell. nih.govnih.govuzh.ch | Cordycepin, Adenosine Kinase, AMPK, NDPK |

| Nucleoside Transporter Interaction | Cellular uptake is mediated by transporters, primarily the Human Equilibrative Nucleoside Transporter 1 (hENT1). longdom.orgcardiff.ac.uk | Cordycepin, hENT1 |

| Competitive Inhibition of RNA Synthesis | 3'-dATP competes with ATP and, upon incorporation into an RNA strand, causes chain termination due to the lack of a 3'-hydroxyl group. nih.govuzh.chnih.gov | 3'-dATP, RNA Polymerases I, II, III |

| Interference with hnRNA Processing | 3'-dATP inhibits the polyadenylation of pre-mRNA by terminating the elongation of the poly(A) tail. bohrium.comfrontiersin.orgaacrjournals.org | 3'-dATP, Poly(A) Polymerase, hnRNA |

| Inhibition of DNA Synthesis | Terminates primer elongation during the synthesis of the DNA lagging strand. mdpi.comresearchgate.netnih.gov The diphosphate form (CoDP) may also inhibit DNA synthesis. uzh.ch | 3'-dATP, Primase, CoDP |

Modulation of Cellular Signaling Pathways

Inhibition of the PI3K/AKT/mTOR Signaling Cascade

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, survival, and metabolism. Cordycepin has been shown to effectively inhibit this cascade at multiple levels. A significant body of research demonstrates that cordycepin represses the phosphorylation of AKT, a key downstream effector of PI3K. mdpi.comresearchgate.net Specifically, multiple studies have highlighted cordycepin's ability to inhibit the phosphorylation of AKT at the serine 473 (Ser473) residue, a critical step for its full activation. mdpi.com This inhibitory effect on AKT phosphorylation consequently leads to the downregulation of the entire PI3K/AKT/mTOR signaling pathway. mdpi.comresearchgate.netmdpi.com

The mechanism of this inhibition is linked to cordycepin's ability to interfere with upstream signaling components. For instance, in some cancer cell lines, cordycepin has been observed to decrease the levels of PI3K itself. spandidos-publications.com By suppressing the activity of this pathway, cordycepin can influence processes such as protein synthesis and cell proliferation. mdpi.comfrontiersin.org The combined treatment of cordycepin with other agents has been shown to synergistically inhibit AKT and mTOR, further highlighting its role in modulating this pathway. frontiersin.org

| Target Protein | Effect of Cordycepin | Cellular Context | Reference |

| p-AKT (Ser473) | Inhibition/Repression | Various cancer cell lines | mdpi.com |

| PI3K/AKT/mTOR Pathway | Repression/Inhibition | MA-10 mouse Leydig tumor cells, Non-small cell lung cancer cells | mdpi.comfrontiersin.org |

| AKT | Inactivation | LNCaP human prostate carcinoma cells | nih.gov |

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The mitogen-activated protein kinase (MAPK) pathways are a group of signaling cascades that transduce extracellular signals to the nucleus to regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Cordycepin has been found to differentially modulate the three major MAPK pathways: extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK).

The ERK signaling pathway is frequently associated with cell proliferation and survival. A majority of studies indicate that cordycepin exerts an inhibitory effect on this pathway. mdpi.com Cordycepin has been shown to significantly suppress the phosphorylation of ERK at the conserved threonine and tyrosine residues (Thr202/Tyr204 in human ERK1 and Thr185/Tyr187 in human ERK2), which is essential for its activation. mdpi.comjcancer.org This inhibition of ERK phosphorylation has been observed in various cancer cell models, including esophageal cancer and cholangiocarcinoma, where it contributes to the anti-proliferative effects of cordycepin. jcancer.orgbohrium.com The suppression of the ERK pathway by cordycepin can also occur through the inhibition of upstream kinases such as MEK. jcancer.org In some instances, the inhibition of the ERK pathway by cordycepin has been linked to the downregulation of specific oncogenes like DEK. bohrium.com

| Target Protein | Effect of Cordycepin | Cellular Context | Reference |

| p-ERK (Thr202/Tyr204) | Inhibition/Suppression | Various cancer cell lines | mdpi.comjcancer.org |

| MEK/ERK Pathway | Inhibition/Inactivation | Esophageal cancer cells | jcancer.org |

| ERK Signaling | Inhibition | Cholangiocarcinoma cells, MA-10 mouse Leydig tumor cells | bohrium.comnih.gov |

In contrast to its more consistent inhibition of ERK signaling, the effects of cordycepin on the p38 and JNK stress-activated protein kinase pathways are more variable and appear to be cell-type specific. mdpi.comresearchgate.net

For the p38 MAPK pathway , research has yielded conflicting results. Some studies report that cordycepin activates p38 by increasing its phosphorylation at Threonine 180 and Tyrosine 182 (Thr180/Tyr182). mdpi.comnih.gov This activation has been implicated in cordycepin-induced apoptosis in certain cancer cells. nih.gov Conversely, other studies have shown a repressive effect of cordycepin on p38 phosphorylation. mdpi.comnih.gov There is also a report indicating no effect of cordycepin on p38 activation, further highlighting the context-dependent nature of its action. mdpi.com

Similarly, the regulation of the c-Jun N-terminal kinase (JNK) pathway by cordycepin is ambiguous. mdpi.com Several studies have demonstrated that cordycepin can enhance JNK activity, contributing to apoptosis in cell lines such as human colorectal cancer and oral cancer cells. nih.govnih.govsemanticscholar.org In some cases, this activation is mediated by upstream kinases like MKK7. plos.org However, other research indicates that cordycepin can inhibit JNK phosphorylation. dovepress.com This variability suggests that the cellular environment and the specific stimuli present play a significant role in determining the outcome of cordycepin's interaction with the p38 and JNK pathways. mdpi.comresearchgate.net

| Kinase | Effect of Cordycepin | Cellular Context | Reference |

| p38 MAPK | Activation / Repression / No Effect | Various cell lines | mdpi.comnih.govnih.gov |

| JNK | Activation / Inhibition | Various cell lines | mdpi.comnih.govsemanticscholar.orgdovepress.com |

Activation of AMP-Activated Protein Kinase (AMPK) Signaling

One of the most consistently reported molecular mechanisms of cordycepin is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. mdpi.com Cordycepin is considered a pro-drug that, upon entering cells, is converted into cordycepin monophosphate (CoMP). dundee.ac.uknih.govnih.gov This metabolite acts as an analog of adenosine monophosphate (AMP) and directly activates AMPK. dundee.ac.ukcontinental.edu.pesci-hub.se

The activation of AMPK by cordycepin monophosphate mimics the natural activation by AMP, involving all three of its key effects on the AMPK system. dundee.ac.uknih.gov This activation is independent of changes in the intracellular AMP/ATP ratio, which is the canonical mechanism for AMPK activation. nih.gov Studies have shown that cordycepin-induced AMPK activation can be dose-dependent and is crucial for many of its metabolic effects. nih.gov The activation often involves the upstream kinase, liver kinase B1 (LKB1), and interaction with the γ1 subunit of AMPK. nih.govnih.gov

| Mechanism | Key Findings | Cellular Context | Reference |

| Pro-drug Conversion | Cordycepin is converted to cordycepin monophosphate (CoMP). | Intact cells | dundee.ac.uknih.govnih.gov |

| AMP Mimicry | CoMP mimics AMP to activate AMPK. | Cell-free assays and intact cells | dundee.ac.ukcontinental.edu.pesci-hub.se |

| Upstream Kinase | Activation is dependent on LKB1. | HepG2 cells | nih.gov |

| Subunit Interaction | Interacts with the γ1 subunit of AMPK. | HepG2 cells | nih.gov |

Downregulation of Nuclear Factor-κB (NF-κB) Activity

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates genes involved in inflammation, immunity, and cell survival. Cordycepin has been widely shown to suppress NF-κB activity through multiple mechanisms. dovepress.comnih.govmdpi.com A key mechanism involves the inhibition of the phosphorylation of IκBα (inhibitor of kappa B alpha). nih.govspandidos-publications.com In its inactive state, NF-κB is bound to IκBα in the cytoplasm. Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. nih.gov

Cordycepin prevents this by inhibiting IκBα phosphorylation, thereby suppressing its degradation and sequestering NF-κB in the cytoplasm. nih.govspandidos-publications.com This leads to a reduction in the nuclear translocation of the p65 subunit of NF-κB. spandidos-publications.comnih.gov Furthermore, even when some p65 translocates to the nucleus, cordycepin can reduce its DNA-binding and transcriptional activities. nih.gov This multi-level inhibition of the NF-κB pathway underlies many of cordycepin's anti-inflammatory effects. nih.govdovepress.commdpi.com

| Mechanism | Effect of Cordycepin | Cellular Context | Reference |

| IκBα Phosphorylation | Inhibition | HEK-293T cells, Human liver cancer cells | nih.govspandidos-publications.com |

| p65 Nuclear Translocation | Suppression/Restriction | Human dermal fibroblasts, Human liver cancer cells | spandidos-publications.comnih.gov |

| p65 Transcriptional Activity | Reduction | HEK-293T cells | nih.gov |

| IKKγ Ubiquitination | Inhibition | HEK-293T cells | nih.gov |

Interference with Wnt/β-Catenin Signaling

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. youtube.com Its dysregulation is often implicated in diseases like cancer. youtube.com In the absence of a Wnt signal, a "destruction complex" composed of proteins including Axin, adenomatous polyposis coli (APC), and glycogen (B147801) synthase kinase 3β (GSK-3β) phosphorylates β-catenin. youtube.comnih.gov This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low. youtube.com

Cordycepin has been shown to interfere with this pathway by promoting the degradation of β-catenin. nih.gov Studies have demonstrated that cordycepin's effect on β-catenin can be reversed by a pharmacological inhibitor of GSK-3β, suggesting that cordycepin's regulatory action is mediated through GSK-3β. nih.gov By facilitating the degradation of β-catenin, cordycepin can suppress the transcription of Wnt target genes, which are often involved in cell proliferation and growth. nih.govyoutube.com

Activation of Caspase-Dependent Apoptosis Pathways

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. A key family of proteases that execute this process is the caspases. Cordycepin has been widely shown to induce apoptosis in various cancer cell lines through the activation of caspase-dependent pathways. nih.govspandidos-publications.comoncotarget.commdpi.com

The apoptotic signaling cascade can be initiated through two major routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov Both pathways ultimately converge on the activation of executioner caspases, such as caspase-3. nih.gov Cordycepin can trigger the extrinsic pathway by increasing the expression of death receptors like DR3 and DR5. spandidos-publications.commdpi.com This leads to the activation of the initiator caspase, caspase-8, which in turn can directly activate caspase-3. spandidos-publications.com

Simultaneously, cordycepin can activate the intrinsic pathway. This involves changes in the mitochondrial membrane, leading to the release of cytochrome c. mdpi.com In the cytosol, cytochrome c forms a complex with apoptotic protease activating factor 1 (Apaf-1) and pro-caspase-9, forming the apoptosome, which activates caspase-9. mdpi.com Activated caspase-9 then proceeds to activate caspase-3. mdpi.com Evidence shows that cordycepin treatment leads to the cleavage, and thus activation, of caspase-8, caspase-9, and caspase-3 in various cancer cell models. nih.govoncotarget.commdpi.com The role of caspases in cordycepin-induced apoptosis is confirmed by studies where a pan-caspase inhibitor, Z-VAD-FMK, was able to block cordycepin-induced DNA fragmentation and cell death. nih.gov

Regulation of Bcl-2 Protein Family Members and PARP

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, consisting of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. researchgate.net The balance between these opposing factions determines the cell's fate. Cordycepin has been shown to modulate the expression of Bcl-2 family members to favor apoptosis. nih.govmdpi.com

Studies have consistently demonstrated that cordycepin treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 in various cancer cell lines. nih.govmdpi.comdovepress.com This shift in the Bax/Bcl-2 ratio is a critical event that promotes mitochondrial dysfunction and the release of cytochrome c, thereby initiating the caspase cascade. mdpi.comdovepress.com

Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by activated caspase-3, rendering it inactive. This cleavage is considered a hallmark of apoptosis. Numerous studies have reported that cordycepin treatment results in the increased cleavage of PARP, further confirming the activation of caspase-dependent apoptosis. nih.govoncotarget.comnih.govmdpi.com

Table 1: Effect of Cordycepin on Apoptosis-Related Proteins

| Cell Line | Cordycepin Effect | Observed Changes | Reference |

| OEC-M1 (Oral Cancer) | Induces apoptosis | Activation of caspase-8, -9, -3; Cleavage of PARP | nih.gov |

| Human Leukemia Cells | Induces apoptosis | Activation of caspases; Cleavage of PARP | spandidos-publications.com |

| Human NSCLC Cells | Induces apoptosis | Cleavage of caspase-8, -9, -3, and PARP | oncotarget.com |

| Human Gallbladder Cancer Cells | Induces apoptosis | Upregulation of Bax; Downregulation of Bcl-2; Activation of caspase-9, -3; Cleavage of PARP | mdpi.com |

| Human Pancreatic Cancer Cells | Induces apoptosis | Upregulation of Bax; Downregulation of Bcl-2; Upregulation of cleaved caspase-9, -3, and PARP | dovepress.com |

| Human Hepatocellular Carcinoma Cells | Sensitizes to TRAIL-mediated apoptosis | Upregulation of Bax; Downregulation of Bcl-2, Bcl-xL; Enhanced cleavage of PARP | spandidos-publications.com |

Modulation of Adenosine Receptors (A1, A2a, A2b, A3)

As an adenosine analog, cordycepin can interact with all four subtypes of adenosine receptors: A1, A2a, A2b, and A3. fortunejournals.comresearchgate.net This interaction is a key aspect of its diverse pharmacological activities, including its anti-inflammatory and neuroprotective effects. fortunejournals.comfortuneonline.org Cordycepin exhibits a good affinity for all four receptor subtypes. fortunejournals.com

Downregulation of A2 Receptor in Neuroinflammatory Contexts

In the context of neuroinflammation, the A2a receptor plays a significant role. researchgate.net Overexpression of A2a receptors can facilitate microglial activation following brain injury. researchgate.net Cordycepin has been shown to exert anti-neuroinflammatory effects by downregulating the adenosine A2a receptor. researchgate.netnih.govresearchgate.net This downregulation contributes to the inhibition of microglial activation and the subsequent reduction of pro-inflammatory markers. nih.govresearchgate.net Studies in mice have shown that cordycepin can lower the density of A2a receptors in the hippocampus. researchgate.net

Activation of A1 Receptor in Anti-inflammatory Responses

The A1 adenosine receptor is involved in mediating anti-inflammatory responses. Cordycepin can activate the A1 receptor to mitigate inflammation. nih.govresearchgate.net For instance, cordycepin activates the A1 receptor to counteract the effects of lipopolysaccharide (LPS)-mediated toll-like receptor activation, a key process in initiating inflammatory responses. nih.govresearchgate.net This activation leads to an improvement in the levels of antioxidant enzymes. nih.govresearchgate.net

Activation of the PKA-cAMP Signaling Axis

The cyclic adenosine monophosphate (cAMP) signaling pathway, often acting through protein kinase A (PKA), is a ubiquitous second messenger system involved in a multitude of cellular processes. mdpi.com Cordycepin has been shown to activate the cAMP-PKA signaling axis in various contexts. jfda-online.comnih.gov

In Leydig cells, cordycepin can stimulate the cAMP-PKA signal transduction pathway to enhance testosterone (B1683101) production. jfda-online.com This activation is thought to occur through its interaction with adenosine receptors. jfda-online.comoup.com In human platelets, cordycepin increases intracellular cAMP levels, leading to the activation of PKA. bslonline.org This PKA activation results in the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which is involved in the inhibition of platelet activation. bslonline.org This suggests that the anti-platelet effects of cordycepin are mediated, at least in part, through the cAMP/PKA pathway. bslonline.org

Inhibition of the Hedgehog Pathway

Cordycepin has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and cellular proliferation. nih.govmdpi.com Aberrant activation of this pathway is implicated in the development and progression of various cancers. spandidos-publications.com Research in human breast cancer cells has shown that cordycepin exerts significant anticancer effects by targeting this pathway. nih.govspandidos-publications.com It has been observed to inhibit the expression of Hh pathway components and reduce the transcriptional activity of GLI (glioma-associated oncogene), a key transcription factor in the pathway. nih.govspandidos-publications.com In vivo studies using nude mice with MDA-MB-231 xenografts confirmed that cordycepin reduced tumor volume and weight by regulating the Hedgehog pathway. mdpi.com

The mechanism involves the downregulation of central Hh pathway components, including Sonic Hedgehog (SHH), Patched (PTCH), Smoothened (SMO), and the GLI transcription factors (GLI1 and GLI2). mdpi.comspandidos-publications.com By inhibiting these components, cordycepin can suppress the growth and metastasis of cancer cells. mdpi.com For instance, in breast cancer, the inhibition of GLI by cordycepin was found to be crucial for its effects on apoptosis and the epithelial-mesenchymal transition (EMT). nih.gov Knockout of GLI was shown to block these cordycepin-mediated effects. spandidos-publications.com This suggests that the Hedgehog pathway is a central mediator of cordycepin's anti-tumor activity in certain cancers. mdpi.com

Cordycepin's Effect on Hedgehog Pathway Components in Cancer

| Cancer Type | Target | Observed Effect | Reference |

|---|---|---|---|

| Breast Cancer | Hh pathway components, GLI transcriptional activity | Inhibited expression and activity | nih.gov |

| Triple-Negative Breast Cancer (in vivo) | SHH, PTCH1, SMO, GLI1, GLI2 | Inhibited expression, reduced tumor growth and metastasis | mdpi.com |

| Non-Small Cell Lung Cancer | SMO, PTCH, GLI1/2 | Inhibition of pathway components | spandidos-publications.com |

Effects on PLC/PKC Signaling Pathways

Cordycepin has been shown to modulate the Phospholipase C/Protein Kinase C (PLC/PKC) signaling pathways, which are integral to transmembrane signaling and cellular processes like proliferation and apoptosis. scielo.brmdpi.com In MA-10 mouse Leydig tumor cells, cordycepin was found to activate the PLC/PKC pathway, leading to steroidogenesis and, simultaneously, cell death. acs.orgjfda-online.com This activation was independent of the Protein Kinase A (PKA) and PI3K pathways in this specific cell line. acs.org The activation of PKC was also associated with the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (c-JNK). acs.org

In other cancer contexts, the interaction with adenosine receptors (ADORAs) appears to be a precursor to PLC activation. mdpi.com Specifically, ADORA2A and ADORA3 are considered potential receptors for cordycepin. mdpi.com The binding of cordycepin to these G protein-coupled receptors can lead to the regulation of PLC activity. mdpi.com This suggests a broader mechanism where cordycepin may induce apoptosis in various cancer cells through an ADORA-G-protein-PLC pathway. mdpi.com For example, in mouse Leydig tumor cells, treatment with cordycepin resulted in increased expression of PKC, ERK1/2, and c-JNK, ultimately leading to tumor cell death. scielo.br

Modulation of EP4 Expression and AMPK-CREB Signaling

Cordycepin has demonstrated the ability to suppress cancer cell migration and invasion by modulating the prostaglandin (B15479496) E2 receptor EP4 and its downstream signaling pathways. bmbreports.orgresearchgate.net In human colorectal carcinoma cells (HCT-116), cordycepin was found to inhibit lipopolysaccharide (LPS)-induced cell migration and invasion. bmbreports.orgresearchgate.net This effect was associated with the downregulation of EP4 expression. bmbreports.org

The mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. bmbreports.orgresearchgate.net Cordycepin-induced AMPK activation was shown to inhibit EP4 gene expression. bmbreports.org Conversely, the use of an AMPK inhibitor or AMPK knockdown via siRNA diminished cordycepin's ability to suppress EP4. bmbreports.orgresearchgate.net Furthermore, cordycepin treatment led to a reduction in the activation of CREB (cAMP response element-binding protein), a transcription factor that may be critical for EP4 gene expression. bmbreports.orgresearchgate.net Therefore, cordycepin's anti-metastatic potential in colorectal cancer appears to be mediated through the modulation of the EP4/AMPK-CREB signaling axis. bmbreports.orgresearchgate.net

Impact of Cordycepin on EP4 and AMPK-CREB Signaling in HCT-116 Cells

| Molecule/Process | Effect of Cordycepin | Reference |

|---|---|---|

| EP4 Expression | Down-regulated | bmbreports.org |

| AMPK Activation | Increased phosphorylation (activated) | bmbreports.org |

| CREB Activation | Reduced | bmbreports.orgresearchgate.net |

| Cell Migration & Invasion | Suppressed | bmbreports.orgresearchgate.net |

Cellular and Molecular Processes (Preclinical Research)

Regulation of Cell Proliferation and Cell Cycle Progression

Cordycepin exerts significant anti-proliferative effects on a wide range of cancer cells by interfering with cell cycle progression. spandidos-publications.comjcancer.orgnih.gov It can induce cell cycle arrest at various phases, including G0/G1, S, and G2/M, depending on the cancer cell type. scielo.brscielo.br This arrest prevents cancer cells from dividing and proliferating uncontrollably. scielo.br For instance, in esophageal cancer cells, cordycepin was shown to significantly suppress proliferation and induce G2/M phase arrest. jcancer.org Similarly, in endothelial cells, which are crucial for tumor angiogenesis, cordycepin inhibited proliferation in a dose-dependent manner. nih.gov

The regulation of cell cycle progression by cordycepin is achieved by modulating the expression and activity of key cell cycle regulatory proteins. scielo.br These include cyclins and cyclin-dependent kinases (CDKs), which form complexes that drive the cell through its different phases. scielo.brnih.gov By altering the levels of these proteins, cordycepin effectively puts a brake on the cell cycle, thereby inhibiting tumor growth. scielo.brnih.gov

Mechanisms of Tumor Cell Proliferation Inhibition

The inhibition of tumor cell proliferation by cordycepin is a multi-faceted process involving several molecular mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death, which is often dysregulated in cancer. spandidos-publications.combjournal.org Cordycepin can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov For example, it has been shown to increase the expression of the tumor suppressor protein p53, which in turn promotes the release of cytochrome c from mitochondria, activating the caspase cascade that leads to cell death. nih.govnih.gov